

# Molecular weight and formula of C<sub>15</sub>H<sub>13</sub>BrO<sub>2</sub>

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## Compound of Interest

Compound Name:	(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
CAS No.:	333361-13-0
Cat. No.:	B1322238

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Title: Comprehensive Physicochemical and Synthetic Profiling of C

H

BrO

(Methyl 4'-(bromomethyl)biphenyl-2-carboxylate) in Drug Development

## Executive Summary

While the molecular formula C

H

BrO

can represent several isomeric structures, in the context of modern pharmaceutical development, it unequivocally points to Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS: 114772-38-2)[1]. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a highly reactive, critical electrophile used in the convergent synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), most notably Telmisartan[2]. This

whitepaper provides an in-depth analysis of its molecular weight determination, structural elucidation, and the mechanistic causality driving its synthesis.

## Physicochemical Profiling and Molecular Weight Determination

The theoretical average molecular weight of C

H

BrO

is 305.17 g/mol [1]. However, in high-resolution analytical workflows, the monoisotopic mass of 304.0099 Da is the critical parameter[3]. Bromine's unique isotopic distribution—comprising

Br (50.69%) and

Br (49.31%)—provides a built-in self-validating mechanism during Mass Spectrometry (MS) analysis.

Table 1: Physicochemical Properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Property	Value	Causality / Process Significance
Molecular Formula	C	Dictates stoichiometry in downstream API synthesis[1].
	H	
	BrO	
Average Molecular Weight	305.17 g/mol	Used for bulk molarity calculations in process chemistry[1].
Monoisotopic Mass	304.0099 Da	Target mass for High-Resolution Mass Spectrometry (HRMS)[3].
Melting Point	53–57 °C	Indicates a low-melting solid; requires temperature-controlled storage to prevent degradation.
XLogP3	4.6	High lipophilicity; dictates the use of non-polar solvents (e.g., DCM, Toluene) for extraction[1].

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling

Adduct Species	Expected m/z (Br)	Expected m/z (Br)	Diagnostic Utility
[M+H]	305.0172	307.0152	Primary molecular ion for exact mass confirmation.
[M+Na]	326.9991	328.9971	Common in ESI+ due to sodium ubiquitousness in glassware.
[M-Br]	225.0916	N/A	Confirms the loss of the labile benzylic bromide leaving group in MS/MS.

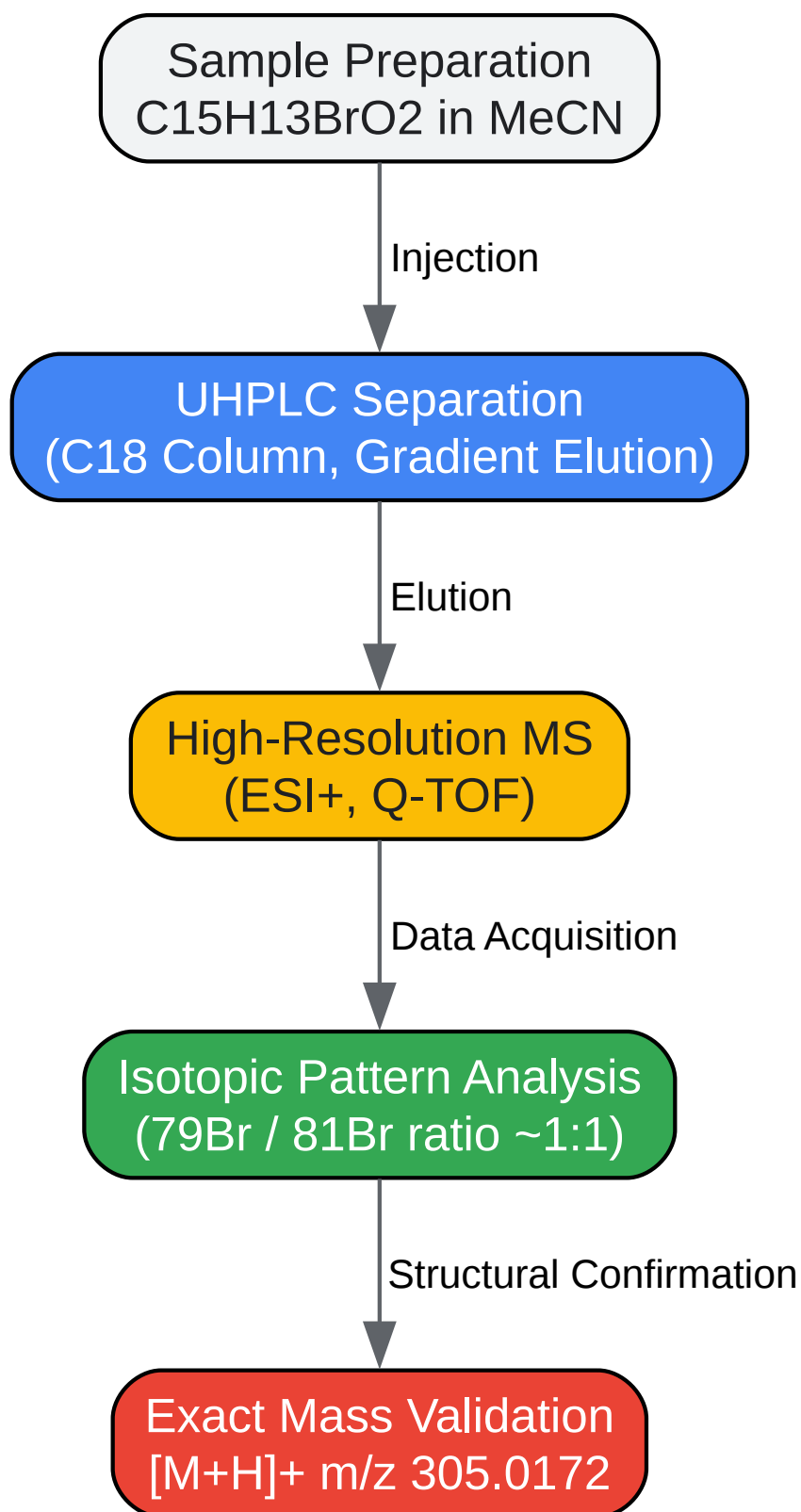
## Analytical Workflow: UHPLC-HRMS Profiling

To definitively confirm the molecular weight and structural integrity of C

H

BrO

, we employ Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).



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Fig 1. Analytical workflow for the exact mass determination of C<sub>15</sub>H<sub>13</sub>BrO<sub>2</sub> via UHPLC-HRMS.

### Step-by-Step Methodology:

- Sample Preparation: Dissolve 1 mg of C

H

BrO

in 1 mL of LC-MS grade Acetonitrile (MeCN). Causality: MeCN ensures complete dissolution of this highly lipophilic compound (XLogP3 = 4.6) while remaining perfectly compatible with reverse-phase ESI+ droplet desolvation.

- Chromatographic Separation: Inject 2  $\mu$ L onto a C18 column (e.g., 2.1 x 50 mm, 1.7  $\mu$ m). Elute using a gradient of Water/MeCN supplemented with 0.1% Formic Acid. Causality: Formic acid acts as a volatile proton source, significantly enhancing ionization efficiency to form the [M+H]  
adduct.
- Data Acquisition: Scan from m/z 100 to 1000 in positive ion mode.
- Self-Validation: Analyze the isotopic cluster at m/z 305.0172. A valid spectrum must exhibit a doublet peak at m/z 307.0152 with an approximate 1:1 intensity ratio. Causality: This specific signature confirms the presence of exactly one bromine atom, instantly differentiating the target from non-brominated impurities or dibrominated over-reaction products.

## Mechanistic Causality in Synthesis

The industrial synthesis of C

H

BrO

relies on the Wohl-Ziegler radical bromination of Methyl 4'-methylbiphenyl-2-carboxylate[4]. This reaction must be tightly controlled to prevent over-bromination (forming the dibromide) or undesired electrophilic aromatic substitution on the biphenyl rings.

Step-by-Step Methodology: Wohl-Ziegler Radical Bromination

- **Initiation Phase:** Charge a dry reactor with Methyl 4'-methylbiphenyl-2-carboxylate (1.0 eq) and dissolve in anhydrous carbon tetrachloride (CCl<sub>4</sub>) or a greener alternative like trifluorotoluene. Purge extensively with N<sub>2</sub>.  
Causality: Oxygen acts as a potent radical scavenger; purging with N<sub>2</sub> ensures the radical propagation chain is not prematurely terminated[4].
- **Reagent Addition:** Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Causality: NBS provides a constant, low steady-state concentration of Br<sub>2</sub>, which strictly favors benzylic radical substitution over electrophilic aromatic substitution.
- **Thermal Activation:** Heat the mixture to reflux (approx. 80 °C) for 3–4 hours. Causality: AIBN requires thermal energy to decompose into nitrogen gas and two initiating 2-cyanoprop-2-yl radicals.
- **In-Process Control (IPC):** Monitor the reaction via HPLC until the precursor peak area is <2%. Causality: This self-validating step prevents the accumulation of the highly reactive dibromide impurity, which would cause catastrophic downstream side reactions.
- **Workup and Isolation:** Cool the mixture to 0 °C. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure and recrystallize. Causality: Succinimide is highly insoluble in cold non-polar solvents, allowing for a highly efficient mechanical separation without aqueous washing, which could prematurely hydrolyze the sensitive benzylic bromide[4].

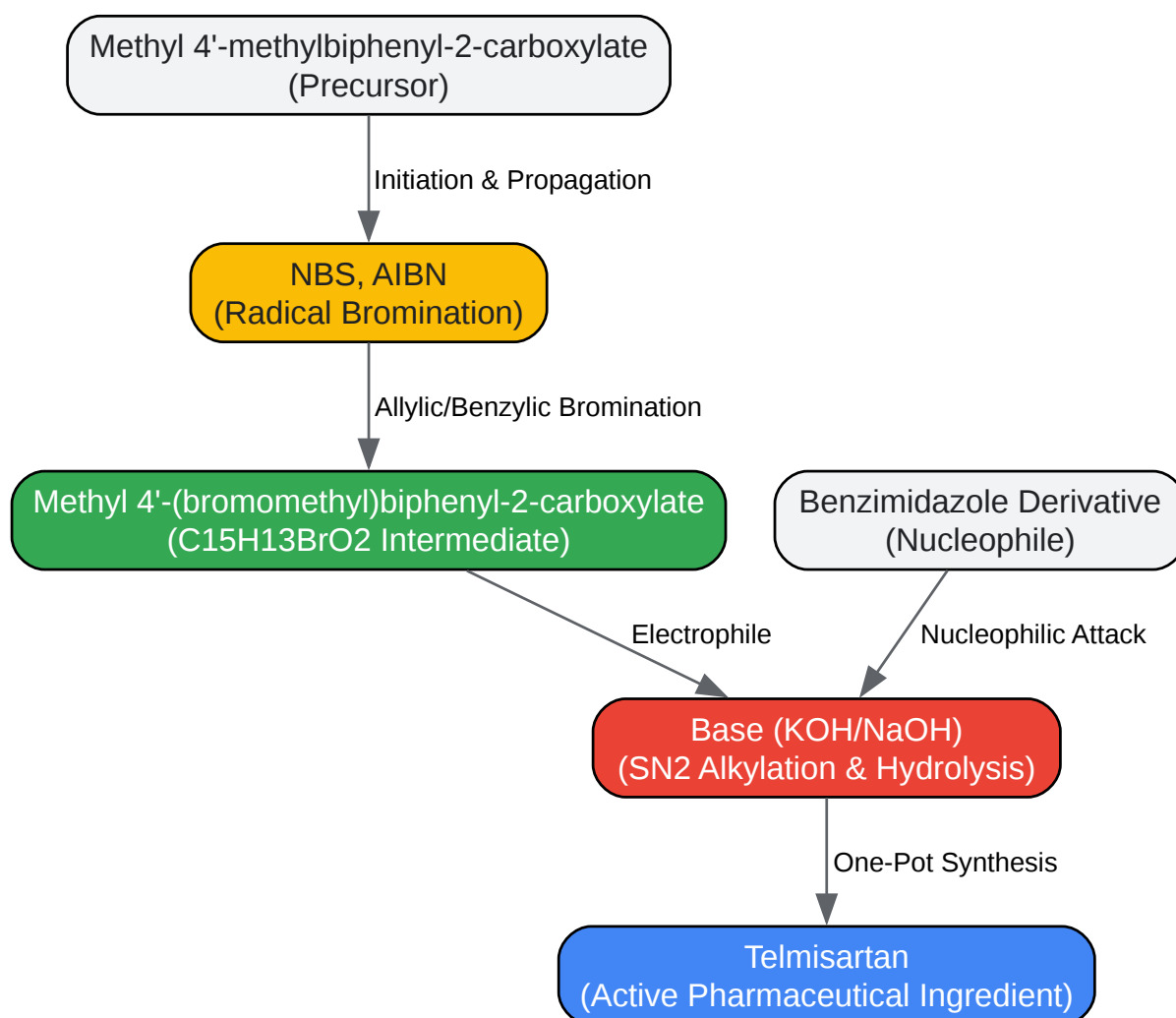
## Application in Drug Development (Sartans)

The primary utility of C

H

BrO

is as a potent electrophile in the convergent synthesis of Telmisartan[2]. The benzylic bromide moiety is highly susceptible to nucleophilic attack, making it an ideal coupling partner.



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Fig 2. Synthetic pathway utilizing C<sub>15</sub>H<sub>13</sub>BrO<sub>2</sub> as a critical intermediate for Telmisartan API.

## Step-by-Step Methodology: One-Pot S

### 2 Alkylation and Hydrolysis

- Coupling: React C

H

BrO

with the benzimidazole derivative in the presence of a strong base (e.g., KOH) in an aprotic solvent like DMSO[2]. Causality: The aprotic solvent strongly solvates the potassium cation but leaves the benzimidazole nitrogen "naked" and highly nucleophilic, facilitating a rapid S

2 attack on the benzylic carbon.

- Hydrolysis: Upon completion of the alkylation (verified by HPLC), elevate the temperature and add aqueous base to hydrolyze the methyl ester. Causality: Conducting the S

2 coupling and ester hydrolysis in a single "one-pot" sequence minimizes isolation steps, maximizing overall API yield and significantly reducing Process Mass Intensity (PMI)[2].

## References

- PubChem Compound Summary for CID 11012181 - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. National Center for Biotechnology Information. Available at:[[Link](#)]
- PubChemLite - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (C15H13BrO2). Luxembourg Centre for Systems Biomedicine. Available at:[[Link](#)]
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- Google Patents (EP1748990B1) - Process for the preparation of telmisartan.

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## Sources

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- [2. EP1748990B1 - Process for the preparation of telmisartan - Google Patents \[patents.google.com\]](#)
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